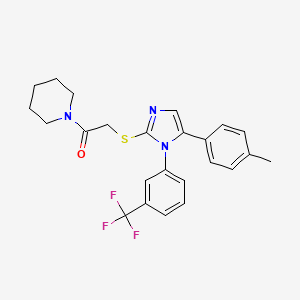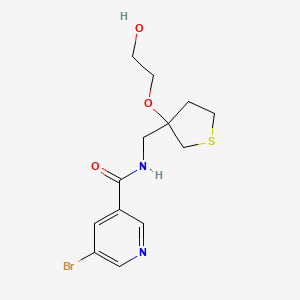
5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide, commonly known as BVT.2733, is a novel small molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair processes in cells. PARP inhibitors have shown promising results in the treatment of cancer, and BVT.2733 is a new addition to this class of drugs.2733.
Applications De Recherche Scientifique
Synthesis and Drug Affinity
A study highlights the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, evaluated for their binding to 5-HT3 and dopamine D2 receptors, indicating a potential application in neurological research and drug development. Among these derivatives, compounds with bromo substitutions showed potent affinities, suggesting that bromo-nicotinamide analogs, including structures similar to the compound , could have significant relevance in the development of drugs targeting these receptors (Hirokawa, Yoshida, & Kato, 1998).
Herbicide Resistance
Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil, a herbicide, reflects on the broader application of brominated compounds in enhancing herbicide resistance. This approach, utilizing genetic engineering to confer resistance to commercial herbicides, demonstrates the potential agricultural applications of brominated nicotinamides in creating more robust crop varieties (Stalker, McBride, & Malyj, 1988).
Chemical Synthesis and Labeling
Another aspect of scientific research involves the chemical synthesis and labeling of compounds for study. For example, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid showcases the utility of brominated nicotinamides in the field of chemical synthesis and isotopic labeling, aiding in various biochemical and pharmacological studies (Clark, 1976).
Photodynamic Therapy
The synthesis of zinc phthalocyanine derivatives substituted with bromo groups and their evaluation as photosensitizers in photodynamic therapy (PDT) illustrate another application. These compounds, showing high singlet oxygen quantum yields, highlight the potential use of brominated nicotinamides in medical applications, specifically in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Chemistry
The study of hydrogen bonding interactions in nicotinamide ionic liquids, including those with bromine substituents, underscores the relevance of brominated nicotinamides in supramolecular chemistry. These compounds serve as a basis for developing new ionic liquids with specific properties, such as biodegradability and specific interaction patterns, potentially useful in various chemical processes and material science applications (Shukla, 2017).
Propriétés
IUPAC Name |
5-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c14-11-5-10(6-15-7-11)12(18)16-8-13(19-3-2-17)1-4-20-9-13/h5-7,17H,1-4,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVQMATWABBVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)
![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)
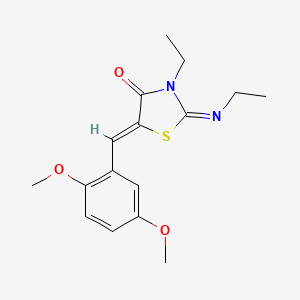
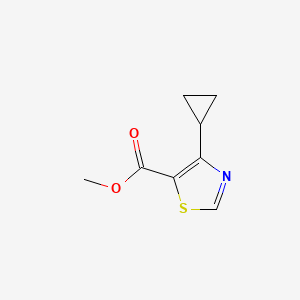



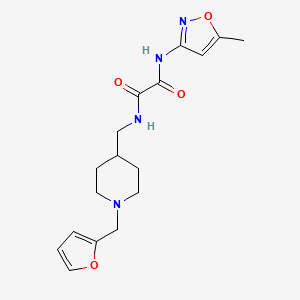
![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)
